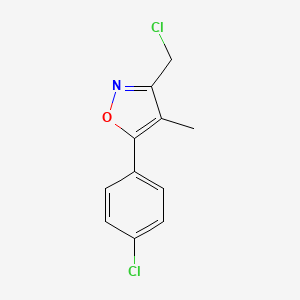

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” is a chemical compound with the molecular weight of 228.08 . The IUPAC name for this compound is 3-(chloromethyl)-4-(4-chlorophenyl)isoxazole .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” can be determined using various spectroscopic techniques. For instance, FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy can be used . Single-crystal X-ray diffraction can also be used to determine the crystal structure .Wissenschaftliche Forschungsanwendungen

Tautomerism and Basicity in Isoxazole Chemistry

Research has indicated the significance of isoxazole compounds in studying tautomerism, where isoxazoles such as 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole may exhibit different structural forms based on the solvent and conditions applied. This property, alongside the basicity of isoxazole derivatives, underlines their utility in understanding chemical equilibrium and reaction mechanisms in heteroaromatic chemistry (Boulton & Katritzky, 1961).

Reactivity with Nucleophiles

The reactivity of 3-alkyl(aryl)-5-chloromethylisoxazoles with nucleophiles has been extensively studied, demonstrating the potential for synthesizing a wide range of functionalized isoxazoles. These reactions pave the way for the development of novel compounds with possible applications in materials science, pharmaceuticals, and organic synthesis (Gadzhily et al., 2011).

Green Synthesis Approaches

In the pursuit of environmentally friendly synthesis methods, isoxazole derivatives including 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole have been synthesized using green chemistry principles. Such approaches emphasize the reduction of hazardous substances and the use of sustainable methods, highlighting the compound's role in advancing green chemistry initiatives (Mosallanezhad & Kiyani, 2019).

Structural and Spectroscopic Analysis

The compound has been subjected to structural and spectroscopic analysis, offering insights into its molecular geometry, electronic properties, and behavior under various conditions. These studies contribute to a deeper understanding of the compound's characteristics and potential applications in developing new materials and chemical sensors (Eryılmaz et al., 2016).

Insecticidal Activity Exploration

Investigations into the insecticidal activity of isoxazole derivatives, including those related to 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole, have shown promising results. These studies offer a foundation for developing new insecticidal agents, contributing to agriculture and pest management research (Yu et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, eye protection, and face protection .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWIGHFDQBGQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CCl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)

![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)

![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)

![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)